molecular formula C17H22NO2PS B5124442 O,O-diethyl [anilino(phenyl)methyl]phosphonothioate

O,O-diethyl [anilino(phenyl)methyl]phosphonothioate

Cat. No. B5124442
M. Wt: 335.4 g/mol
InChI Key: RWGALJULGBRHAP-UHFFFAOYSA-N
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Description

O,O-diethyl [anilino(phenyl)methyl]phosphonothioate, commonly known as Parathion, is an organophosphate pesticide that has been widely used for agricultural purposes. It was first synthesized in the 1940s and has been used as an insecticide to control pests on crops such as cotton, corn, and soybeans. Despite its effectiveness, Parathion has been banned in many countries due to its toxicity to humans and the environment.

Mechanism of Action

Parathion acts as an acetylcholinesterase inhibitor, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as tremors, convulsions, and respiratory failure. The inhibition of acetylcholinesterase is irreversible, which makes Parathion highly toxic and potentially lethal.
Biochemical and Physiological Effects:
Parathion exposure can cause a wide range of biochemical and physiological effects. In addition to the symptoms mentioned above, Parathion exposure can also cause nausea, vomiting, diarrhea, headaches, and dizziness. Chronic exposure to Parathion has been linked to long-term health effects such as cancer, reproductive disorders, and neurological disorders.

Advantages and Limitations for Lab Experiments

Parathion has several advantages as a model compound in toxicology studies. It is highly toxic and has a well-established mechanism of action, which makes it useful for investigating the effects of organophosphate pesticides. However, Parathion also has several limitations. It is highly toxic, which makes it difficult to work with in a laboratory setting. Additionally, Parathion is banned in many countries, which limits its availability for research purposes.

Future Directions

For research on Parathion include the development of new antidotes and protective agents, the investigation of long-term health effects of chronic exposure, and the evaluation of alternative methods for pest control that are less toxic to humans and the environment.

Synthesis Methods

Parathion is synthesized by reacting diethyl phosphorochloridate with aniline in the presence of sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to form O,O-diethyl [anilino(phenyl)methyl]phosphonothioate. The synthesis method of Parathion is well-established and has been extensively studied in the literature.

Scientific Research Applications

Parathion has been widely used as a model compound in toxicology studies due to its high toxicity to humans and animals. It has been used to investigate the mechanism of action of organophosphate pesticides and their effects on the nervous system. Parathion has also been used in studies to evaluate the efficacy of various antidotes and protective agents against organophosphate poisoning. Additionally, Parathion has been used in environmental studies to evaluate its effects on non-target organisms and the ecosystem.

properties

IUPAC Name

N-[diethoxyphosphinothioyl(phenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NO2PS/c1-3-19-21(22,20-4-2)17(15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGALJULGBRHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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